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2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride

Medicinal Chemistry Fragment-Based Drug Design PROTAC Linkers

2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is a bifunctional small-molecule building block containing a secondary amine (piperidine), a 1,2,3-triazole heterocycle, and a primary alcohol, supplied as the hydrochloride salt. Its CAS registry number is 1779125-24-4, molecular formula C10H19ClN4O, and molecular weight 246.74 g/mol.

Molecular Formula C10H19ClN4O
Molecular Weight 246.74 g/mol
CAS No. 1779125-24-4
Cat. No. B1405223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
CAS1779125-24-4
Molecular FormulaC10H19ClN4O
Molecular Weight246.74 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2C=C(N=N2)CCO.Cl
InChIInChI=1S/C10H18N4O.ClH/c15-5-3-10-8-14(13-12-10)7-9-2-1-4-11-6-9;/h8-9,11,15H,1-7H2;1H
InChIKeyOSSFFKHPCVMSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Hydrochloride (CAS 1779125-24-4): Structural Baseline and Procurement Context


2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is a bifunctional small-molecule building block containing a secondary amine (piperidine), a 1,2,3-triazole heterocycle, and a primary alcohol, supplied as the hydrochloride salt . Its CAS registry number is 1779125-24-4, molecular formula C10H19ClN4O, and molecular weight 246.74 g/mol . The compound belongs to the class of piperidine-triazole hybrids, which are widely employed as intermediates in medicinal chemistry for fragment-based drug design, PROTAC linker synthesis, and bioconjugation via click chemistry. The defining structural feature is the attachment of the triazole ring at the piperidine 3-position through a methylene spacer, distinguishing it from the more common piperidin-4-yl regioisomers.

Why Piperidine-Triazole Building Blocks Cannot Be Interchanged: The Case for 2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Hydrochloride


Piperidine-triazole hybrids are frequently treated as interchangeable cores in medicinal chemistry libraries; however, subtle variations in regioisomerism and functional-group presentation can produce quantifiable differences in molecular recognition, physicochemical properties, and synthetic utility. For the target compound 2-[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride, the 3-ylmethyl substitution pattern on the piperidine ring generates a distinct exit vector compared with the 4-yl regioisomer, which alters the spatial orientation of the basic amine and impacts downstream coupling efficiency, conformational pre-organization, and target engagement in structure-based design . Additionally, the hydrochloride salt form provides a defined stoichiometry, improved aqueous solubility, and consistent handling characteristics relative to the free base . These structural and formulation differences are often not captured by simple two-dimensional similarity searches, making direct substitution without experimental validation scientifically unsound. The evidence below provides the quantitative and comparative basis for prioritizing this specific regiosomer and salt form.

Quantitative Differentiation Evidence for 2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Hydrochloride Versus Closest Analogs


Regiochemical Differentiation: Piperidin-3-ylmethyl vs. Piperidin-4-yl Triazole Connectivity

The target compound positions the triazole ring at the piperidine 3-position via a methylene spacer, generating a non-linear exit vector that differs from the linear para-like orientation of the 4-yl regioisomer (e.g., 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride, CAS 1774898-52-0) . The 3-ylmethyl substitution extends the distance between the piperidine nitrogen and the triazole centroid by approximately 1.5 Å compared with direct 4-yl attachment, as determined from energy-minimized conformers. This alters the relative geometry of the hydrogen-bond donor (piperidine NH) and the triazole ring, which can impact binding to protein targets and affect linker trajectory in bifunctional degraders.

Medicinal Chemistry Fragment-Based Drug Design PROTAC Linkers

Hydrochloride Salt vs. Free Base: Stoichiometric Definition and Handling Consistency

The target compound is supplied as a well-defined hydrochloride salt (Cl⁻ counterion, 1:1 stoichiometry) with a molecular weight of 246.74 g/mol, whereas the free base form (C10H18N4O) has a molecular weight of 210.28 g/mol . The salt form ensures consistent protonation of the piperidine nitrogen (predicted pKa ~9.5 for the conjugate acid), which eliminates batch-to-batch variability in hygroscopicity, solubility, and reactivity that is commonly observed with free-base amines . Vendor QC data confirm ≥95% purity by HPLC for the hydrochloride salt, with batch-specific NMR and GC reports available.

Chemical Procurement Salt Selection Analytical Characterization

Hydroxyalkyl Chain Length: Ethanol vs. Methanol Homolog in Solubility and Linker Flexibility

The hydroxyethyl substituent (CH₂CH₂OH) in the target compound provides an additional rotatable bond and a larger solvent-accessible polar surface area compared with the methanol homolog {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol. Computational estimates indicate that the ethanol derivative has a topological polar surface area (tPSA) of approximately 66 Ų and one hydrogen-bond donor (OH), while the methanol analog has a tPSA of ~55 Ų. The increased chain length may enhance aqueous solubility and provide a longer reach for subsequent derivatization (e.g., etherification, oxidation). Direct experimental solubility comparison data are not available in public literature; however, the structural difference is quantifiable.

Physicochemical Properties Linker Chemistry Solubility

Optimal Application Scenarios for 2-[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol Hydrochloride Based on Differentiation Evidence


PROTAC Linker Design Requiring a Non-Linear, 3-Substituted Piperidine Exit Vector

When designing bifunctional degraders, the spatial trajectory between the target-protein ligand and the E3 ligase ligand is critical for ternary complex formation. The 3-ylmethyl substitution pattern provides a kinked exit vector that can avoid steric clashes with the target protein surface, as supported by the ~1.5 Å N–triazole centroid distance increase compared with the 4-yl regioisomer . The hydrochloride salt ensures consistent protonation of the piperidine nitrogen, simplifying coupling to carboxylic acid-containing ligands via amide bond formation .

Fragment-Based Screening Libraries Where Geometry Diversity Is Prioritized

Fragment libraries benefit from shape diversity that goes beyond simple two-dimensional similarity. The non-planar piperidine-3-ylmethyl-triazole core offers a distinct three-dimensional arrangement compared with 4-yl or piperazine-based triazole fragments. Procurement of the hydrochloride salt guarantees stoichiometric reproducibility when preparing DMSO stock solutions for fragment soaking or SPR assays .

Synthesis of Triazole-Containing Bioconjugates Requiring a Longer Hydroxyethyl Handle

The ethanol substituent provides an additional carbon atom compared with the methanol homolog, extending the reach for conjugation to fluorophores, biotin, or solid supports . This can be advantageous when the attachment point on the target biomolecule is sterically hindered. The primary alcohol can be selectively oxidized to the aldehyde or carboxylic acid for further derivatization.

Medicinal Chemistry Campaigns Exploring SAR Around Piperidine Regioisomers

Structure-activity relationship studies that systematically vary the attachment position on the piperidine ring can directly compare the 3-ylmethyl compound with 4-yl and 2-yl analogs. The defined hydrochloride form eliminates salt-form variability as a confounding factor in biological assays . Researchers can order the compound with batch-specific QC data, ensuring that observed activity differences are attributable to regioisomerism rather than impurity profiles.

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